molecular formula C25H22FN3OS B12143399 N-{3-[(2-fluorophenyl)(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide

N-{3-[(2-fluorophenyl)(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide

Cat. No.: B12143399
M. Wt: 431.5 g/mol
InChI Key: WNXVJYISMNLIJU-UHFFFAOYSA-N
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Description

N-{3-[(2-fluorophenyl)(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a combination of fluorophenyl, pyridinyl, and thiophenyl groups, which contribute to its distinctive chemical properties and reactivity.

Properties

Molecular Formula

C25H22FN3OS

Molecular Weight

431.5 g/mol

IUPAC Name

N-[3-[(2-fluorophenyl)-(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl]benzamide

InChI

InChI=1S/C25H22FN3OS/c1-16-17(2)31-25(29-24(30)18-10-4-3-5-11-18)22(16)23(19-12-6-7-13-20(19)26)28-21-14-8-9-15-27-21/h3-15,23H,1-2H3,(H,27,28)(H,29,30)

InChI Key

WNXVJYISMNLIJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(C2=CC=CC=C2F)NC3=CC=CC=N3)NC(=O)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2-fluorophenyl)(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzaldehyde with pyridin-2-ylamine to form an intermediate Schiff base. This intermediate is then reacted with 4,5-dimethylthiophene-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2-fluorophenyl)(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-{3-[(2-fluorophenyl)(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{3-[(2-fluorophenyl)(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. For instance, it may inhibit certain kinases or modulate receptor-ligand interactions, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(2-fluorophenyl)(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide is unique due to its combination of fluorophenyl, pyridinyl, and thiophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

N-{3-[(2-fluorophenyl)(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide is a synthetic compound that has garnered attention for its potential biological activity. With a molecular formula of C23H20FN3O2S and a molecular weight of 421.49 g/mol, this compound is characterized by its unique structural features that contribute to its pharmacological properties.

Chemical Structure

The compound's structure can be represented as follows:

\text{N 3 2 fluorophenyl pyridin 2 ylamino methyl 4 5 dimethylthiophen 2 yl}benzamide}

This structure includes:

  • A fluorophenyl group
  • A pyridinyl amine moiety
  • A thiophene ring

Research indicates that compounds similar to this compound may exhibit inhibitory effects on various enzymes, particularly monoamine oxidase (MAO). MAO is crucial in the metabolism of neurotransmitters and is implicated in neurodegenerative diseases such as Alzheimer’s.

Case Studies:

  • Monoamine Oxidase Inhibition : A study evaluating pyridazinone derivatives found that certain compounds with similar structural motifs exhibited potent MAO-B inhibition, with IC50 values as low as 0.013 µM . This suggests that this compound could also possess significant MAO inhibitory activity.
  • Cytotoxicity Assessment : In vitro studies have shown that related compounds did not exhibit cytotoxic effects on healthy fibroblast cells at lower concentrations, indicating a favorable safety profile . This aspect is critical for drug development as it suggests potential therapeutic applications with reduced adverse effects.

Pharmacological Properties

The compound's biological activity may be attributed to several pharmacological properties:

PropertyValue/Description
Molecular Weight 421.49 g/mol
Purity Typically 95%
Potential Targets MAO-A and MAO-B
IC50 for MAO-B Similar to 0.013 µM (in related compounds)
Cytotoxicity (L929 cells) Non-cytotoxic at low concentrations

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of similar compounds. The presence of the fluorine atom in the phenyl group is believed to enhance binding affinity to target enzymes through electronic effects, which may improve selectivity and potency.

Molecular Docking Studies

Molecular docking simulations have demonstrated favorable interactions between similar compounds and the active sites of MAO enzymes. The binding modes suggest that specific substitutions on the phenyl and pyridine rings can significantly influence the inhibitory activity against MAO-B .

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